Orteronel, also known as TAK-700, is a nonsteroidal CYP17A1 inhibitor . It was developed for the treatment of cancer by Takeda Pharmaceutical Company in conjunction with Millennium Pharmaceuticals . It selectively inhibits the enzyme CYP17A1, which is expressed in testicular, adrenal, and prostatic tumor tissues . CYP17A1 catalyzes two sequential reactions: the conversion of pregnenolone and progesterone to their 17α-hydroxy derivatives by its 17α-hydroxylase activity, and the subsequent formation of dehydroepiandrosterone (DHEA) and androstenedione, respectively, by its 17,20-lyase activity .
Orteronel has a molecular formula of C18H17N3O2 and an average mass of 307.346 Da . It belongs to the class of organic compounds known as naphthalenecarboxamides . These are compounds containing a naphthalene moiety, which bears a carboxylic acid amide group at one or more positions .
Orteronel is a selective inhibitor of the enzyme CYP17A1 . This enzyme catalyzes two sequential reactions in the biosynthesis of androgens: the conversion of pregnenolone and progesterone to their 17α-hydroxy derivatives by its 17α-hydroxylase activity, and the subsequent formation of dehydroepiandrosterone (DHEA) and androstenedione, respectively, by its 17,20-lyase activity .
Orteronel has a molecular formula of C18H17N3O2 and an average mass of 307.346 Da . It belongs to the class of organic compounds known as naphthalenecarboxamides . These are compounds containing a naphthalene moiety, which bears a carboxylic acid amide group at one or more positions .
Orteronel, also known as TAK-700, is a nonsteroidal small molecule that has been primarily investigated for the treatment of prostate cancer. It acts as a selective and reversible inhibitor of the enzyme cytochrome P450 17A1, specifically targeting its 17,20 lyase activity. This inhibition is crucial for reducing androgen synthesis, which plays a significant role in the proliferation of prostate cancer cells. The compound is classified under naphthalenecarboxamides, a group of organic compounds characterized by a naphthalene moiety with a carboxylic acid amide group.
Orteronel was developed by Millennium: The Takeda Oncology Company and has been categorized as an investigational drug. Its DrugBank accession number is DB12066, and its chemical formula is . The compound belongs to the class of organic compounds known as naphthalenecarboxamides, which are derived from naphthalene and contain carboxamide functional groups.
The synthesis of orteronel involves a series of chemical reactions that construct its complex molecular framework. While specific synthetic pathways are proprietary and not disclosed in detail, it typically includes:
The synthesis requires careful control of reaction conditions to maintain the integrity of sensitive functional groups and achieve high yields.
Orteronel's molecular structure is defined by its unique arrangement of atoms, which contributes to its biological activity. The IUPAC name for orteronel is 6-[(7S)-7-hydroxy-5H,6H,7H-pyrrolo[1,2-c]imidazol-7-yl]-N-methylnaphthalene-2-carboxamide. Key structural features include:
The average molecular weight is approximately 307.353 g/mol, with a monoisotopic weight of 307.132076799 g/mol .
Orteronel primarily undergoes reactions related to its interaction with cytochrome P450 17A1. The key reaction involves:
This inhibition mechanism is selective for the 17,20 lyase activity over 17α-hydroxylase activity, allowing for continued adrenal cortisol synthesis while suppressing androgen levels .
The mechanism by which orteronel exerts its therapeutic effects involves:
Clinical studies have shown that orteronel leads to significant reductions in prostate-specific antigen levels, indicating a decrease in tumor burden .
Orteronel exhibits several notable physical and chemical properties:
These properties influence its bioavailability and pharmacokinetics, contributing to its efficacy as a therapeutic agent.
Orteronel has been primarily studied for its potential use in treating metastatic castration-resistant prostate cancer (mCRPC). Clinical trials have demonstrated its ability to lower testosterone levels effectively while maintaining tolerability among patients . The compound's selectivity for inhibiting androgen synthesis makes it a promising candidate for further development in oncology, particularly for patients who have progressed on other therapies.
(R)-Orteronel (TAK-700) is a nonsteroidal inhibitor that selectively targets the 17,20-lyase activity of cytochrome P450 17A1 (CYP17A1). This enzyme catalyzes the conversion of 17α-hydroxypregnenolone to dehydroepiandrosterone (DHEA), a critical rate-limiting step in androgen biosynthesis. Unlike irreversible steroidal inhibitors (e.g., abiraterone), (R)-orteronel binds reversibly to the CYP17A1 heme iron via its imidazole nitrogen, forming a type II spectral complex with a Soret λmax at 430 nm [2] [10]. Kinetic studies reveal a biphasic binding mechanism:
Funnel Metadynamics simulations further demonstrate that (R)-orteronel preferentially occupies a metastable binding site near helix A and β-sheet 1, inducing allosteric constraints on the enzyme’s catalytic center [5]. This multi-step inhibition spares 17α-hydroxylase activity, minimizing glucocorticoid disruption.
Table 1: Kinetic Parameters of (R)-Orteronel Binding to CYP17A1
Parameter | Value | Experimental System |
---|---|---|
Kd (final complex) | 56 nM | Human CYP17A1 microsomes [2] |
IC₅₀ (17,20-lyase) | 27 nM* | Rat testicular cells [4] |
kon (initial binding) | 2.5 × 10⁷ M⁻¹s⁻¹ | Stopped-flow spectroscopy [2] |
Transition rate (k₂) | 0.88 ± 0.04 s⁻¹ | Singular value decomposition [2] |
*Note: (S)-enantiomer IC₅₀ = 5.5 nM; racemic mixture shown for context [10]
(R)-Orteronel exhibits >100-fold selectivity for CYP17A1 over other cytochrome P450 isoforms involved in steroidogenesis (CYP11B1, CYP21A2) and drug metabolism (CYP3A4, CYP2D6). Key determinants of specificity include:
Binding kinetics differ significantly between enantiomers:
In adrenal and testicular cell models, (R)-orteronel suppresses androgen precursors with minimal cortisol disruption:
Table 2: Hormonal Suppression by (R)-Orteronel in Preclinical Models
Endpoint | Reduction | Dose | Model |
---|---|---|---|
Serum DHEA | 91% | 1 mg/kg | Cynomolgus monkeys [10] |
Testicular testosterone | 98% | 30 mg/kg | Intact male rats [4] |
Androstenedione | 89% | 10 mg/kg | Canine adrenal slices [9] |
Serum cortisol | <15%* | 3 mg/kg | Cynomolgus monkeys [10] |
*No significant change vs. vehicle
Mechanistically, (R)-orteronel accumulates in steroidogenic tissues at 5–8× plasma concentrations, achieving sustained enzyme occupancy. In hypophysectomized monkeys, it reduces serum DHEA by 91% without activating the HPA axis—unlike abiraterone, which triggers ACTH-mediated mineralocorticoid excess [9] [10].
The hallmark of (R)-orteronel is its 5.4:1 selectivity ratio for lyase over hydroxylase inhibition, contrasting with abiraterone’s near-equipotent suppression (1.2:1) [3] [10]. Three factors enable this discrimination:
Global kinetic modeling confirms that (R)-orteronel is 3× more potent against the lyase step (kᵢ = 0.18 μM) than the hydroxylation step (kᵢ = 0.54 μM). This selectivity preserves 17α-hydroxyprogesterone flux toward cortisol synthesis, eliminating the need for glucocorticoid replacement in primate models [4] [10].
Table 3: Enzyme Inhibition Selectivity Profile of (R)-Orteronel
Enzyme Activity | IC₅₀ (nM) | Selectivity Ratio vs. Lyase |
---|---|---|
CYP17A1 17,20-lyase | 27 | 1.0 (reference) |
CYP17A1 17α-hydroxylase | 146 | 5.4 |
CYP3A4 testosterone 6β-hydroxylation | >10,000 | >370 |
CYP11B1 11β-hydroxylase | >10,000 | >370 |
Data sources: [4][10]
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3